2,6-Difluoro-3-hydroxybenzamide

Antibacterial FtsZ inhibitor Cell division

2,6-Difluoro-3-hydroxybenzamide (DFMBA) is a privileged FtsZ inhibitor scaffold essential for antibacterial drug discovery. Unlike generic analogs such as 3-methoxybenzamide, the specific 2,6-difluoro-3-hydroxy substitution uniquely drives potent FtsZ bundling at 1–4 mM, a mechanism critical for overcoming MDR S. aureus and M. tuberculosis. With a low MW (173.12) and favorable LogP (0.6), DFMBA is an ideal fragment for FBDD campaigns. Purchase high-purity ≥98% DFMBA to accelerate your SAR studies and anti-MRSA lead optimization.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 951122-37-5
Cat. No. B1390191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-hydroxybenzamide
CAS951122-37-5
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)F)C(=O)N)F
InChIInChI=1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12)
InChIKeyZZNIADKIUCGMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-hydroxybenzamide (CAS: 951122-37-5) Procurement Guide: Essential Properties and Baseline Specifications


2,6-Difluoro-3-hydroxybenzamide (CAS 951122-37-5) is a fluorinated benzamide derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol [1]. It is characterized by a benzene ring substituted with fluorine atoms at the 2 and 6 positions, a hydroxyl group at the 3 position, and an amide group. This compound has been identified as a key scaffold for the development of antibacterial agents targeting the essential cell division protein FtsZ [2]. It is often referred to as DFMBA in the literature and serves as a critical starting material or fragment for the synthesis of more potent FtsZ inhibitors [2].

Why Generic Benzamide Substitution Fails: Critical Role of 2,6-Difluoro-3-hydroxybenzamide's Substituent Pattern


The precise substitution pattern on the benzamide ring is a critical determinant of biological activity. Generic substitution with other benzamide derivatives, even closely related analogs like 3-methoxybenzamide, results in a significant loss of potency. The 2,6-difluoro substitution, in conjunction with the 3-hydroxy group, is not merely a structural feature but a key driver of target engagement, specifically enhancing interaction with the FtsZ protein [1]. As demonstrated by direct comparative studies, this specific substitution pattern is required for the potent induction of FtsZ bundling, a mechanism linked to antibacterial activity. The failure of simpler analogs underscores that the 2,6-difluoro-3-hydroxybenzamide core is a non-fungible, privileged scaffold for this target class [2].

Quantitative Differentiation Guide for 2,6-Difluoro-3-hydroxybenzamide (DFMBA) vs. Comparators


Superior FtsZ Bundling Induction: A Direct Head-to-Head Comparison with 3-Methoxybenzamide

2,6-Difluoro-3-hydroxybenzamide (DFMBA) is significantly more potent at inducing the bundling of the essential bacterial cell division protein FtsZ compared to its non-fluorinated analog, 3-methoxybenzamide. In a direct comparative assay, DFMBA induced large Bs-FtsZ bundles at concentrations ranging from 1-4 mM, while 3-methoxybenzamide required a much higher concentration of 20 mM to achieve a similar effect [1].

Antibacterial FtsZ inhibitor Cell division

Defined Antibacterial Spectrum: Activity Against Key Drug-Resistant Pathogens

2,6-Difluoro-3-hydroxybenzamide has been reported to be effective against both Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains. Specifically, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This broad spectrum is a key differentiator from some other benzamide derivatives that may have a narrower antibacterial profile. For instance, the parent compound 3-methoxybenzamide is a weak inhibitor and does not exhibit comparable potency against MRSA [1].

Antibacterial MRSA Mycobacterium tuberculosis

Physicochemical Differentiation: Lower Lipophilicity (XLogP3) Compared to 3-Methoxybenzamide

The introduction of fluorine atoms and a hydroxyl group in 2,6-difluoro-3-hydroxybenzamide significantly alters its physicochemical profile relative to simpler benzamides. The computed XLogP3 value for 2,6-difluoro-3-hydroxybenzamide is 0.6 [1], whereas for the analog 3-methoxybenzamide, the XLogP3 is 0.9 [2]. This lower lipophilicity may translate to improved aqueous solubility and a different pharmacokinetic profile.

Physicochemical properties Lipophilicity Drug-likeness

Structural Confirmation of FtsZ Inhibition: A Validated Target Engagement Profile

Compounds containing the 2,6-difluorobenzamide moiety, of which 2,6-difluoro-3-hydroxybenzamide is the core fragment, are established as inhibitors of the bacterial cell division protein FtsZ [1]. This mechanism is distinct from that of many conventional antibiotics. The specific binding interaction is attributed to the 2,6-difluoro substitution pattern, which is critical for stabilizing the FtsZ polymer [2]. In contrast, non-fluorinated analogs like 3-methoxybenzamide exhibit only weak inhibition [2].

FtsZ Target engagement Antibacterial mechanism

Optimal Research and Industrial Application Scenarios for 2,6-Difluoro-3-hydroxybenzamide Based on Differentiating Evidence


Fragment-Based Drug Discovery (FBDD) for Novel FtsZ Inhibitors

Given its validated and potent activity in FtsZ bundling assays (1-4 mM) compared to the weaker fragment 3-methoxybenzamide (20 mM), 2,6-difluoro-3-hydroxybenzamide is an ideal starting fragment for FBDD campaigns targeting bacterial cell division. Its low molecular weight (173.12 g/mol) and favorable physicochemical properties (XLogP3 = 0.6) make it a suitable core for further elaboration [1][2].

Synthesis of Next-Generation Anti-MRSA Agents

The compound's reported activity against MRSA and M. tuberculosis positions it as a critical synthetic intermediate for developing new antibiotics to combat drug-resistant infections. As evidenced by literature, this core structure is used to synthesize more potent tripartite 2,6-difluorobenzamides with MICs in the sub-µg/mL range against MDR S. aureus [3].

Structure-Activity Relationship (SAR) Studies on the Benzamide Pharmacophore

The clear mechanistic differentiation from 3-methoxybenzamide makes DFMBA a superior tool for SAR studies. Its unique 2,6-difluoro-3-hydroxy substitution pattern provides a distinct chemical and biological profile, allowing researchers to probe the effects of halogenation and hydrogen bonding on FtsZ inhibition and antibacterial potency [4].

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